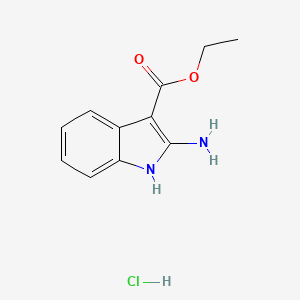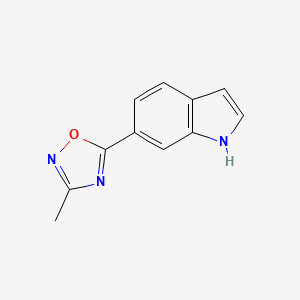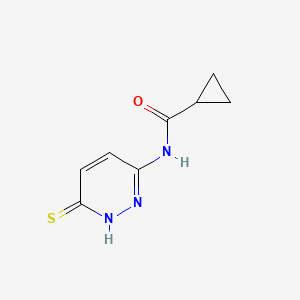
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a chemical compound with the linear formula C11H13ClN2O2 . It has a molecular weight of 240.69 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is 1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a white to yellow solid . It has a molecular weight of 240.69 and a linear formula of C11H13ClN2O2 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Antiviral Activity
- Field: Virology
- Application: Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-HIV Activity
- Field: Virology
- Application: Indolyl and oxochromenyl xanthenone derivatives have been reported as potential anti-HIV-1 agents .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies were not provided in the source .
-
Anticancer Activity
- Field: Oncology
- Application: Indole derivatives have shown potential as anticancer agents . For example, Ethyl 1H-indole-3-carboxylates showed anti-viral activity in Huh-7.5 cells .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was the most active compound at low concentration against hepatitis C virus (HCV) .
-
Preparation of CRTH2 Receptor Antagonists
- Field: Pharmacology
- Application: Ethyl indole-2-carboxylate is used as a reactant for the preparation of CRTH2 receptor antagonists .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies were not provided in the source .
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors
- Field: Biochemistry
- Application: Ethyl indole-2-carboxylate is used as a reactant for the preparation of IDO inhibitors . IDO is an enzyme that plays a crucial role in the immune response, and its inhibitors are being researched for potential use in cancer immunotherapy .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies were not provided in the source .
-
Cannabinoid CB1 receptor antagonists
- Field: Pharmacology
- Application: Ethyl indole-2-carboxylate is used as a reactant for the preparation of Cannabinoid CB1 receptor antagonists . These antagonists are being researched for potential use in treating obesity and related metabolic disorders .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies were not provided in the source .
-
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
- Field: Biochemistry
- Application: Ethyl indole-2-carboxylate is used as a reactant for the preparation of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 . These inhibitors are being researched for potential use in treating inflammatory diseases .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies were not provided in the source .
-
Antiproliferative agent against human leukemia K562 cells
- Field: Oncology
- Application: Ethyl indole-2-carboxylate is used as a reactant for the preparation of antiproliferative agents against human leukemia K562 cells . These agents are being researched for potential use in treating leukemia .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies were not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-amino-1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLNURJTFOWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718820 | |
| Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride | |
CAS RN |
1187830-59-6 | |
| Record name | 1H-Indole-3-carboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)
![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)


![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)




![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)